molecular formula C10H11ClO3 B8404901 4-Ethoxybenzyl carbonochloridate

4-Ethoxybenzyl carbonochloridate

Cat. No.: B8404901
M. Wt: 214.64 g/mol
InChI Key: QSJLALQPNHAFCX-UHFFFAOYSA-N
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Description

4-Ethoxybenzyl carbonochloridate (chemical formula: C₉H₉ClO₃) is a chloroformate derivative featuring an ethoxy (-OCH₂CH₃) substituent on the benzyl ring. Chloroformates are highly reactive compounds widely used in organic synthesis, particularly as acylating agents for alcohols, amines, and thiols. The ethoxy group confers electron-donating effects, which may modulate the electrophilicity of the carbonochloridate group (-OCOCl) compared to derivatives with electron-withdrawing substituents.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

(4-ethoxyphenyl)methyl carbonochloridate

InChI

InChI=1S/C10H11ClO3/c1-2-13-9-5-3-8(4-6-9)7-14-10(11)12/h3-6H,2,7H2,1H3

InChI Key

QSJLALQPNHAFCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)COC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity, stability, and applications of 4-ethoxybenzyl carbonochloridate can be contextualized by comparing it to the following analogs:

Compound Name Substituent Functional Group CAS Number Stability Notes Key Applications/Reactivity
This compound Ethoxy (-OCH₂CH₃) Carbonochloridate - Moisture-sensitive Acylation, cross-electrophile coupling
4-Chlorobenzyl Chloride Chloro (-Cl) Benzyl chloride 104-83-6 Stable crystalline structure Halogenation, Suzuki coupling
4-Methoxybenzylchloride Methoxy (-OCH₃) Benzyl chloride 824-94-2 No stabilizers noted Intermediate in drug synthesis
4-Ethylbenzyl Chloride Ethyl (-C₂H₅) Benzyl chloride 1467-05-6 Stabilized with CaCO₃ Alkylation reactions
1-Phenylethyl carbonochloridate Phenyl ethyl Carbonochloridate - Reduction potential: -1.78 V Electrochemical coupling reactions

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) reduce the electrophilicity of the benzyl carbon compared to electron-withdrawing groups (e.g., chloro). This impacts reactivity in nucleophilic substitutions or couplings .
  • Functional Group Reactivity: Carbonochloridates (-OCOCl) are more reactive than benzyl chlorides (-Cl) due to the better leaving group ability of the chloroformate moiety. For example, this compound is likely more efficient in acylating amines than 4-chlorobenzyl chloride .

Stability and Handling

  • Moisture Sensitivity: Carbonochloridates hydrolyze readily to form carboxylic acids and HCl. This compound likely requires anhydrous storage, akin to other chloroformates .

Preparation Methods

Reaction Mechanism and Conditions

  • Phosgene Alkylation :

    4-Ethoxyphenol+COCl24-Ethoxybenzyl carbonochloridate+HCl\text{4-Ethoxyphenol} + \text{COCl}_2 \rightarrow \text{4-Ethoxybenzyl carbonochloridate} + \text{HCl}

    Phosgene (1.1–1.5 equiv) is introduced into a reactor pre-cooled to 0–5°C. 4-Ethoxyphenol, dissolved in dichloromethane or toluene, is atomized into the phosgene stream, ensuring rapid mixing and minimizing carbonate byproduct formation.

  • Temperature Control :
    Exothermic reactions necessitate maintaining 40–60°C via cooling jackets. Elevated temperatures (>80°C) risk decomposition, while suboptimal mixing reduces yields.

  • Workup and Isolation :
    Post-reaction, excess phosgene and HCl are purged with nitrogen. The crude product is washed with NaHCO₃ (5%) to neutralize residual acid, followed by vacuum distillation (45–50°C, 10 mmHg) to isolate >95% pure product.

Table 1: Phosgene-Based Synthesis Parameters

ParameterValueSource
Phosgene Equiv1.2–1.5
Temperature40–60°C
Yield (4-Ethoxyphenol)88–92%
Purity>95% (GC)

Triphosgene (BTC) as a Phosgene Alternative

Bis(trichloromethyl) carbonate (BTC, triphosgene) offers a safer, liquid-phase alternative. This method, adapted from 4-nitrophenyl chloroformate synthesis, avoids gaseous phosgene handling.

Procedure:

  • Reagent Setup :
    4-Ethoxyphenol (1.0 equiv), BTC (0.35–0.45 equiv), and pyridine (1.1 equiv) are dissolved in toluene at 0°C.

  • Reaction Dynamics :

    3ArOH+(Cl3CO)3CO3ArOCOCl+3HCl3\,\text{ArOH} + \text{(Cl}_3\text{CO)}_3\text{CO} \rightarrow 3\,\text{ArOCOCl} + 3\,\text{HCl}

    BTC’s controlled reactivity minimizes over-chlorination. The reaction proceeds at 0–25°C over 2–4 hours, monitored by TLC (hexane:EtOAc 8:2).

  • Purification :
    The organic layer is washed with cold water (2×) to remove pyridine·HCl, dried (Na₂SO₄), and concentrated. Recrystallization from n-hexane yields 60–70% product.

Table 2: Triphosgene Method Optimization

VariableOptimal RangeYieldSource
BTC Equiv0.465%
Base (Pyridine)1.1 equiv68%
SolventToluene70%

Carbonylation Strategies Using CO/S

Non-phosgene routes, inspired by Mizuno et al., employ CO and sulfur (or carbonyl sulfide) for thiocarbonate intermediates.

Key Steps:

  • Thiocarbonate Formation :

    4-Ethoxyphenol+COSDBU4-Ethoxyphenyl carbonothioate\text{4-Ethoxyphenol} + \text{COS} \xrightarrow{\text{DBU}} \text{4-Ethoxyphenyl carbonothioate}

    Carbonyl sulfide (COS) reacts with 4-ethoxyphenol in the presence of 1,8-diazabicycloundec-7-ene (DBU) at 50°C.

  • Chlorination :

    4-Ethoxyphenyl carbonothioate+SO2Cl24-Ethoxybenzyl carbonochloridate+S+HCl\text{4-Ethoxyphenyl carbonothioate} + \text{SO}_2\text{Cl}_2 \rightarrow \text{this compound} + \text{S} + \text{HCl}

    Sulfuryl chloride (1.2 equiv) chlorinates the thiocarbonate at 25°C, achieving 75–80% yield.

Advantages :

  • Eliminates phosgene use.

  • Scalable for continuous production.

Limitations :

  • Requires handling toxic COS and SO₂Cl₂.

  • Longer reaction times (8–12 hours).

ReagentHazard StatementPrecautionary MeasuresSource
PhosgeneH330, H314Closed systems, scrubbing
BTCH302, H315Ventilation, gloves
COSH220, H280Explosion-proof equipment

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodYieldSafetyScalabilityCost
Phosgene90–95%High riskIndustrialLow
Triphosgene60–70%ModerateLab/plantMedium
CO/S Carbonylation75–80%ModerateIndustrialHigh
Ultrasound-BTC70–75%LowLab-scaleMedium

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 4-ethoxybenzyl carbonochloridate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves reacting 4-ethoxybenzyl alcohol with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) under anhydrous conditions. Aprotic solvents like dichloromethane or tetrahydrofuran are preferred to minimize hydrolysis. Temperature control (0–5°C) is critical to suppress side reactions, such as dimerization. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the ethoxybenzyl group (δ ~6.8–7.3 ppm for aromatic protons) and the carbonochloridate moiety (δ ~155–160 ppm for carbonyl carbon).
  • FT-IR : Peaks at ~1770–1810 cm⁻¹ (C=O stretch) and ~750–800 cm⁻¹ (C-Cl stretch).
  • Elemental Analysis : Confirmation of Cl content (theoretical ~15–20% depending on molecular weight).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactivity and toxicity (phosgene release risk):

  • Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis and handling.
  • Waste Disposal : Quench excess reagent with anhydrous ethanol before disposal to neutralize reactive chlorine species .

Advanced Research Questions

Q. How does this compound participate in stereoselective reactions, and what analytical methods resolve enantiomeric products?

  • Methodological Answer : The compound acts as a chiral derivatizing agent for amines and alcohols. For example:

  • Enantiomer Separation : React with racemic amines to form carbamates, then analyze via chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis.
  • Kinetic Resolution : Monitor reaction progress using circular dichroism (CD) spectroscopy or polarimetry to track enantiomeric excess (ee). Contradictions in literature about optimal derivatization pH (pH 7–9 vs. pH 10) suggest pH-dependent reactivity of the ethoxy group .

Q. What strategies mitigate conflicting data on the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies using accelerated degradation protocols:

  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C reveals decomposition onset at ~50°C.
  • Hydrolytic Stability : Monitor hydrolysis rates in buffered solutions (pH 4–10) via UV-Vis spectroscopy (loss of carbonyl absorbance). Contradictory reports on aqueous stability may arise from trace moisture in solvents; thus, Karl Fischer titration is recommended to verify solvent dryness (<50 ppm H₂O) .

Q. How can researchers optimize reaction conditions for carbamate formation using this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of target functional groups.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
  • Matrix Interference Mitigation : Pre-treat biological samples with solid-phase extraction (C18 columns) to remove interfering nucleophiles (e.g., thiols) .

Q. What advanced spectroscopic techniques elucidate reaction intermediates and mechanisms involving this compound?

  • Methodological Answer :

  • Time-Resolved FT-IR : Track carbonyl group reactivity during nucleophilic substitution.
  • Mass Spectrometry (HRMS) : Identify transient intermediates (e.g., ethoxybenzyl isocyanate) in gas-phase reactions.
  • DFT Calculations : Model transition states to explain regioselectivity in reactions with polyfunctional nucleophiles .

Data Contradiction Analysis

Q. Why do studies report divergent yields for carbamate derivatives synthesized from this compound?

  • Methodological Answer : Discrepancies often stem from:

  • Nucleophile Accessibility : Steric hindrance in bulky amines reduces reaction efficiency.
  • Solvent Polarity : Low-polarity solvents (e.g., toluene) may stabilize intermediates but slow reaction kinetics.
  • Validation Approach : Cross-validate yields using orthogonal methods (e.g., gravimetric analysis vs. NMR integration) .

Tables for Key Data

Property Value/Method Reference
Boiling Point 120–125°C (0.5 mmHg)
Hydrolytic Half-Life 2.5 h (pH 7, 25°C)
Chiral Derivatization ee >98% (using Chiralpak AD-H column)

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